hept-5-en-2-ol
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Overview
Description
Hept-5-en-2-ol is an organic compound with the molecular formula C7H14O It is a type of unsaturated alcohol characterized by the presence of a double bond between the fifth and sixth carbon atoms and a hydroxyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-5-en-2-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hept-5-en-2-ene. In this method, hept-5-en-2-ene is first treated with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of hept-5-en-2-one. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) at elevated pressures and temperatures to reduce the carbonyl group of hept-5-en-2-one to a hydroxyl group, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions: Hept-5-en-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to hept-5-en-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid.
Reduction: The compound can be reduced to hept-5-en-2-amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Hept-5-en-2-one
Reduction: Hept-5-en-2-amine
Substitution: Hept-5-en-2-chloride or hept-5-en-2-bromide
Scientific Research Applications
Hept-5-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of bioactive molecules.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of hept-5-en-2-ol depends on its specific application. In chemical reactions, the hydroxyl group of this compound can act as a nucleophile, participating in various substitution and addition reactions. In biological systems, the compound may interact with cellular components, disrupting microbial cell membranes or inhibiting enzyme activity, leading to its antimicrobial effects.
Comparison with Similar Compounds
Hept-5-en-2-ol can be compared with other similar compounds, such as:
Hept-5-en-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Hept-5-en-2-amine: Similar structure but with an amino group instead of a hydroxyl group.
6-Methylthis compound: A methyl-substituted derivative of this compound.
Properties
CAS No. |
58927-83-6 |
---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.2 |
Purity |
95 |
Origin of Product |
United States |
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